CXCR2 antagonist 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

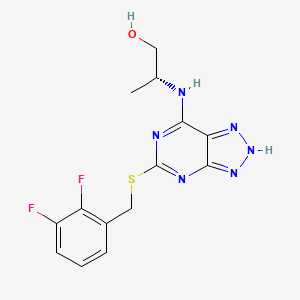

Molecular Formula |

C14H14F2N6OS |

|---|---|

Molecular Weight |

352.36 g/mol |

IUPAC Name |

(2R)-2-[[5-[(2,3-difluorophenyl)methylsulfanyl]-2H-triazolo[4,5-d]pyrimidin-7-yl]amino]propan-1-ol |

InChI |

InChI=1S/C14H14F2N6OS/c1-7(5-23)17-12-11-13(21-22-20-11)19-14(18-12)24-6-8-3-2-4-9(15)10(8)16/h2-4,7,23H,5-6H2,1H3,(H2,17,18,19,20,21,22)/t7-/m1/s1 |

InChI Key |

DOIXIVNPHLJHFY-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F |

Canonical SMILES |

CC(CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F |

Origin of Product |

United States |

Foundational & Exploratory

CXCR2 Antagonist 7: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for CXCR2 Antagonist 7, a potent inhibitor of the C-X-C motif chemokine receptor 2. The document details the receptor's signaling pathways, the antagonist's inhibitory effects, and relevant quantitative data, offering valuable insights for researchers and professionals in drug development.

Introduction to CXCR2

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1][2] Primarily expressed on the surface of neutrophils and other immune cells like monocytes and mast cells, CXCR2 is activated by several CXC chemokines, most notably CXCL8 (Interleukin-8) in humans.[1][3] Upon activation, CXCR2 triggers a cascade of intracellular signaling events that are crucial for neutrophil migration, recruitment to sites of inflammation, and subsequent effector functions.[1][4] Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and arthritis, making it a significant therapeutic target.[1]

The CXCR2 Signaling Cascade

CXCR2 activation initiates a well-defined signaling cascade. As a GPCR, it is coupled to inhibitory G proteins (Gαi).[5] Ligand binding to CXCR2 induces a conformational change in the receptor, leading to the dissociation of the Gαi subunit from the Gβγ dimer.[1][5] Both the Gαi and Gβγ subunits proceed to activate downstream effector molecules.

The key signaling pathways activated by CXCR2 include:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: The Gβγ subunit activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates PKC.[5][6]

-

Phosphoinositide 3-kinase (PI3K) / Akt Pathway: The Gβγ subunit also activates PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B), leading to their activation.[5][6]

-

Ras/Raf/MEK/ERK (MAPK) Pathway: CXCR2 activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the ERK1/2 pathway, which is crucial for cell proliferation and survival.[5][6]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway can also be activated downstream of CXCR2, contributing to the transcriptional regulation of various genes involved in inflammation.[6]

The culmination of these signaling events is the promotion of neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS), all of which are critical components of the inflammatory response.

Mechanism of Action of this compound

This compound is a potent, small-molecule inhibitor of the CXCR2 receptor. Its primary mechanism of action is competitive antagonism, whereby it binds to the CXCR2 receptor and prevents the binding of its natural chemokine ligands, such as CXCL8. This blockade of ligand binding effectively inhibits the initiation of the downstream signaling cascade.

By occupying the ligand-binding site, this compound prevents the G-protein coupling and subsequent activation of PLC, PI3K, and other downstream effectors. The direct consequence of this inhibition is the suppression of calcium mobilization, a critical step in neutrophil activation and chemotaxis.

Quantitative Data

The potency of this compound has been characterized by its binding affinity and its ability to inhibit downstream functional responses. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value (IC50) | Description | Reference |

| CXCR2 Binding Affinity | 0.044 µM | The concentration of the antagonist required to displace 50% of a radiolabeled ligand from the CXCR2 receptor. | [7][8] |

| Calcium Mobilization | 0.66 µM | The concentration of the antagonist required to inhibit 50% of the CXCL8-induced intracellular calcium release. | [7][8] |

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not publicly available, the following outlines the general methodologies typically employed for determining the IC50 values for CXCR2 binding affinity and calcium mobilization.

CXCR2 Binding Affinity Assay (General Protocol)

This assay is designed to measure the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR2 receptor.

Methodology:

-

Cell Culture and Membrane Preparation: A stable cell line overexpressing human CXCR2 (e.g., HEK293 or CHO cells) is cultured. The cells are then harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of a radiolabeled CXCR2 ligand (e.g., [125I]-CXCL8) and varying concentrations of the test antagonist.

-

Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound ligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a CXCR2 agonist.

Methodology:

-

Cell Preparation: Cells endogenously or recombinantly expressing CXCR2 are seeded into a microplate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a significant increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition: The cells are pre-incubated with varying concentrations of the CXCR2 antagonist.

-

Agonist Stimulation: A CXCR2 agonist, such as CXCL8, is added to the wells to stimulate the receptor and induce calcium release from intracellular stores.

-

Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The data are used to generate dose-response curves, and the IC50 value is calculated as the concentration of the antagonist that produces a 50% inhibition of the agonist-induced calcium response.

Therapeutic Implications and Conclusion

CXCR2 antagonists, such as this compound, hold significant therapeutic promise for a wide range of inflammatory diseases. By effectively blocking neutrophil recruitment and activation, these compounds can potentially mitigate the tissue damage associated with chronic inflammation.[4] Several CXCR2 antagonists have been investigated in clinical trials for conditions like COPD and bronchiectasis.[9][10][11][12][13]

References

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]

- 3. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cxcr2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 10. atsjournals.org [atsjournals.org]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. CXCR2 Antagonist MK-7123. A Phase 2 Proof-of-Concept Trial for Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

"CXCR2 antagonist 7 binding affinity and selectivity"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of CXCR2 Antagonist 7, a potent inhibitor of the C-X-C motif chemokine receptor 2. The information presented herein is intended to support research and drug development efforts targeting inflammatory diseases and cancer.

Core Compound Data:

| Identifier | Value | Source |

| Compound Name | This compound | MedChemExpress |

| Synonym | Compound 19 | MedChemExpress |

| CAS Number | Not Available | - |

| Molecular Formula | C₁₄H₁₄F₂N₆OS | MedChemExpress |

| Molecular Weight | 352.36 g/mol | MedChemExpress |

Binding Affinity and Functional Potency

This compound has been characterized as a potent antagonist of the CXCR2 receptor. The following table summarizes its key in vitro activity metrics.

| Assay Type | Parameter | Value (µM) |

| Radioligand Binding Assay | IC₅₀ | 0.044 |

| Calcium Mobilization Assay | IC₅₀ | 0.66 |

Selectivity Profile

A critical aspect of drug development is understanding the selectivity of a compound against related receptors. While specific quantitative selectivity data for this compound against other chemokine receptors, such as the closely related CXCR1, is not publicly available in the reviewed literature, its potent and specific activity at CXCR2 is highlighted. Further in-house screening against a panel of receptors is recommended to fully elucidate its selectivity profile.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to characterize this compound. These protocols are based on standard industry practices and the limited information available from public sources.

Radioligand Binding Assay

This assay is designed to determine the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby quantifying its binding affinity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the CXCR2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably overexpressing the human CXCR2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-IL-8 (a high-affinity ligand for CXCR2).

-

Test Compound: this compound.

-

Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Workflow:

Procedure:

-

Reaction Setup: In a 96-well plate, combine the CXCR2-expressing cell membranes, a fixed concentration of [¹²⁵I]-IL-8, and varying concentrations of this compound in the assay buffer. Include control wells for total binding (no antagonist) and non-specific binding (excess of a non-labeled ligand).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium Mobilization Assay

This is a functional assay that measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the IC₅₀ of this compound in a functional cell-based assay.

Materials:

-

Cell Line: A cell line stably co-expressing the human CXCR2 receptor and a G-protein that couples to the calcium signaling pathway (e.g., Gαqi or Gαq/i5).

-

Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Agonist: A known CXCR2 agonist, such as IL-8 (CXCL8) or Gro-α (CXCL1).

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Workflow:

Procedure:

-

Cell Plating: Seed the CXCR2-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.

-

Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a pre-determined concentration (typically EC₈₀) of a CXCR2 agonist to all wells simultaneously.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: Determine the maximum fluorescence signal for each well. Calculate the percentage of inhibition of the agonist-induced calcium flux by this compound at each concentration. Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

CXCR2 Signaling Pathway

CXCR2 is a G-protein coupled receptor (GPCR) that, upon binding to its cognate chemokines (e.g., IL-8), activates intracellular signaling cascades leading to various cellular responses, primarily chemotaxis of neutrophils. This compound acts by blocking the binding of these chemokines, thereby inhibiting downstream signaling.

Conclusion

This compound is a potent inhibitor of the CXCR2 receptor, as demonstrated by its low micromolar to nanomolar activity in binding and functional assays. While its detailed selectivity profile requires further investigation, its high potency at CXCR2 makes it a valuable tool for studying the role of this receptor in various pathological conditions and a potential starting point for the development of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of this and similar compounds.

The Critical Role of CXCR2 Antagonism in Neutrophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil chemotaxis is a cornerstone of the innate immune response, yet its dysregulation is a key driver of pathology in a wide array of inflammatory diseases and cancer. The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a pivotal regulator of neutrophil migration, making it a prime therapeutic target. This technical guide provides an in-depth analysis of the role of CXCR2 in neutrophil chemotaxis, with a specific focus on the mechanism and application of CXCR2 antagonists. We will explore the downstream signaling cascades of CXCR2, present quantitative data on the efficacy of various antagonists, and provide detailed experimental protocols for assessing their impact on neutrophil migration. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to modulate the inflammatory response by targeting neutrophil recruitment.

Introduction: The Double-Edged Sword of Neutrophil Chemotaxis

Neutrophils are the most abundant type of leukocyte in human circulation and act as the first line of defense against invading pathogens. Their rapid recruitment to sites of infection or injury is a tightly regulated process known as chemotaxis, primarily mediated by chemokine gradients. Among the key players in this process is the G-protein coupled receptor (GPCR), CXCR2.

CXCR2 and its ligands, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8), are critical for the mobilization of neutrophils from the bone marrow and their subsequent migration into inflamed tissues. While essential for host defense, excessive or prolonged neutrophil infiltration can lead to significant tissue damage and is implicated in the pathogenesis of numerous inflammatory conditions such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis. Furthermore, in the context of oncology, tumor-associated neutrophils recruited via the CXCR2 axis can contribute to a tumor-supportive microenvironment, promoting tumor growth, invasion, and metastasis.

This central role in both beneficial and detrimental inflammatory responses has positioned CXCR2 as a highly attractive target for therapeutic intervention. The development of small molecule antagonists that can block CXCR2 signaling offers a promising strategy to temper pathological neutrophil-driven inflammation without completely abrogating the innate immune response. This guide will delve into the specifics of CXCR2 antagonism, with a particular focus on "CXCR2 antagonist 7," as a case study to illustrate the principles and methodologies in this field of research.

The CXCR2 Signaling Pathway in Neutrophil Chemotaxis

Upon binding of its cognate chemokines, CXCR2 undergoes a conformational change, activating intracellular heterotrimeric G-proteins. This initiates a cascade of downstream signaling events that ultimately orchestrate the complex process of neutrophil migration. Key signaling pathways activated by CXCR2 include:

-

Phospholipase C (PLC) Pathway: Activated G-proteins stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical event for cell motility.

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is crucial for establishing cell polarity and regulating the actin cytoskeleton, both of which are essential for directed cell movement.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: CXCR2 activation leads to the phosphorylation and activation of MAPK pathways, including p38 MAPK and ERK1/2. These pathways are involved in a variety of cellular responses, including gene expression, cell survival, and migration.

-

JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway can also be activated downstream of CXCR2, contributing to the inflammatory response.

The culmination of these signaling events leads to the reorganization of the actin cytoskeleton, upregulation of adhesion molecules, and the polarized movement of the neutrophil along the chemokine gradient.

The Discovery and Synthesis of Novel CXCR2 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a host of inflammatory diseases and various cancers. Its role in mediating the recruitment of neutrophils and other myeloid cells to sites of inflammation and within the tumor microenvironment has spurred significant interest in the development of potent and selective antagonists. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel CXCR2 antagonists, intended to serve as a comprehensive resource for professionals in the field of drug development.

The CXCR2 Signaling Pathway: A Key Mediator of Inflammation and Cancer Progression

CXCR2 is a G protein-coupled receptor (GPCR) that, upon binding to its cognate chemokines (e.g., CXCL1, CXCL2, CXCL5, CXCL8), initiates a cascade of intracellular signaling events. This signaling is pivotal in driving neutrophil chemotaxis, degranulation, and the release of reactive oxygen species. In the context of cancer, CXCR2 signaling can promote tumor growth, angiogenesis, and metastasis by recruiting myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) to the tumor microenvironment.

Below is a diagram illustrating the major signaling pathways activated by CXCR2.

Discovery of Novel CXCR2 Antagonists: A High-Throughput Screening Cascade

The identification of novel CXCR2 antagonists typically follows a well-defined screening cascade designed to efficiently identify and characterize potent and selective compounds. This process begins with a high-throughput screen (HTS) of a large compound library, followed by a series of increasingly stringent secondary and tertiary assays to confirm activity, determine potency and selectivity, and evaluate drug-like properties.

Synthesis of Novel CXCR2 Antagonists

A variety of chemical scaffolds have been explored in the quest for potent and selective CXCR2 antagonists. Among the most prominent are the diarylurea and N,N'-diarylcyanoguanidine classes.

General Synthesis of Diarylurea CXCR2 Antagonists:

The synthesis of diarylurea-based CXCR2 antagonists, such as SB225002, typically involves the reaction of an appropriately substituted aniline with a corresponding isocyanate. The key to generating diversity in this class of compounds lies in the variation of the substituents on both aromatic rings, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Example Synthetic Step: A solution of a substituted aniline in an aprotic solvent (e.g., dichloromethane) is treated with a substituted phenyl isocyanate at room temperature. The reaction mixture is stirred for several hours, and the resulting diarylurea product is then isolated by filtration or chromatography.

Quantitative Data for Novel CXCR2 Antagonists

The following table summarizes the in vitro potency of several notable CXCR2 antagonists.

| Compound | Target(s) | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Kd (nM) | Reference(s) |

| Navarixin (SCH 527123) | CXCR1/CXCR2 | Radioligand Binding | 36 (CXCR1), 2.6 (CXCR2) | 41 (CXCR1), 0.049-0.20 (CXCR2) | [1][2][3] | |

| SB225002 | CXCR2 | Radioligand Binding | 22 | [4][5] | ||

| Calcium Mobilization | 8-40 | [5] | ||||

| Chemotaxis | 30-70 | [5] | ||||

| Ladarixin | CXCR1/CXCR2 | Chemotaxis | 0.9 (CXCR1), 0.8 (CXCR2) | [6] | ||

| AZD5069 | CXCR2 | Radioligand Binding | pIC₅₀ = 9.1 | [4] | ||

| Chemotaxis | pA₂ ≈ 9.6 | [4] | ||||

| SX-682 | CXCR1/CXCR2 | Not Specified | Potent inhibitor | [7] | ||

| Compound 1e | CXCR2 | Not Specified | 14,800 | [8] |

Key Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of novel CXCR2 antagonists. The following sections outline the methodologies for key in vitro assays.

β-Arrestin Recruitment Assay (Tango Assay)

The Tango™ GPCR assay technology provides a method to measure G protein-independent signaling through β-arrestin recruitment.[9][10][11][12]

Principle: This assay utilizes a cell line co-expressing the CXCR2 receptor fused to a transcription factor and a β-arrestin protein fused to a protease.[11] Ligand-induced activation of CXCR2 leads to the recruitment of β-arrestin, bringing the protease in proximity to the transcription factor, which is then cleaved. The liberated transcription factor translocates to the nucleus and drives the expression of a reporter gene, typically β-lactamase.[11]

Detailed Methodology:

-

Cell Culture: U2OS cells stably expressing the Tango™ CXCR2-bla construct are cultured in McCoy's 5A medium supplemented with 10% dialyzed FBS, 0.1 mM NEAA, 25 mM HEPES, and 1 mM sodium pyruvate.

-

Assay Plating: Cells are harvested and seeded into 384-well black-wall, clear-bottom plates at a density of 10,000 cells per well in assay medium.

-

Compound Addition: Test compounds are serially diluted and added to the cell plates.

-

Agonist Stimulation: After a pre-incubation period with the test compounds, a known CXCR2 agonist (e.g., CXCL8) is added to stimulate β-arrestin recruitment.

-

Substrate Addition and Detection: Following an overnight incubation, a β-lactamase substrate (e.g., LiveBLAzer™-FRET B/G Substrate) is added, and the plate is incubated in the dark at room temperature. The fluorescence emission is then read on a plate reader at 460 nm and 530 nm.[11]

-

Data Analysis: The ratio of the two emission wavelengths is calculated to determine the level of β-arrestin recruitment, and IC₅₀ values for antagonists are determined from concentration-response curves.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CXCR2 activation, a key event in G protein-dependent signaling.[3][13][14][15][16][17][18][19][20][21]

Principle: Cells expressing CXCR2 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon receptor activation by an agonist, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in the fluorescence of the dye. Antagonists will inhibit this agonist-induced fluorescence increase.

Detailed Methodology:

-

Cell Culture: HEK293 or CHO cells stably expressing CXCR2 are cultured in appropriate growth medium.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-wall, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing Fluo-4 AM and probenecid (to prevent dye extrusion) at 37°C.[14][15][20][21]

-

Compound Addition: The dye-loading solution is removed, and cells are washed. Test compounds are then added to the wells.

-

Agonist Stimulation and Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the automated addition of a CXCR2 agonist. The fluorescence intensity is then monitored over time.

-

Data Analysis: The increase in fluorescence upon agonist addition is quantified, and the inhibitory effect of the test compounds is used to calculate IC₅₀ values.

Neutrophil Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, a primary function of CXCR2.[2][22][23][24][25][26]

Principle: A transwell insert with a porous membrane separates an upper chamber containing neutrophils from a lower chamber containing a chemoattractant (e.g., CXCL8). Neutrophils migrate through the pores towards the chemoattractant. The number of migrated cells is quantified to determine the chemotactic response. Antagonists are added to the neutrophils to assess their ability to block this migration.

Detailed Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Assay Setup: A transwell plate with a 3-5 µm pore size membrane is used. The lower chamber is filled with assay medium containing a CXCR2 agonist.

-

Compound Incubation: Isolated neutrophils are pre-incubated with various concentrations of the test antagonist.

-

Cell Addition: The treated neutrophils are added to the upper chamber of the transwell insert.

-

Incubation: The plate is incubated at 37°C in a humidified incubator to allow for cell migration.

-

Quantification of Migration: After the incubation period, the number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye that binds to the DNA of the migrated cells.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration, and an IC₅₀ value is determined.

In Vivo Models of Efficacy

The in vivo efficacy of novel CXCR2 antagonists is evaluated in various animal models of inflammation and cancer.

-

Inflammation Models: Lipopolysaccharide (LPS)-induced pulmonary inflammation is a common model to assess the ability of CXCR2 antagonists to inhibit neutrophil influx into the lungs. Other models include arthritis models and dermal inflammation models.

-

Oncology Models: Xenograft or syngeneic tumor models are used to evaluate the anti-tumor efficacy of CXCR2 antagonists.[27] These studies often assess the impact of the antagonist on tumor growth, metastasis, and the composition of the tumor immune microenvironment.[7][27][28][29][30][31] For example, studies have shown that SX-682 can inhibit the trafficking of PMN-MDSCs into tumors.[28] Ladarixin has been shown to reduce tumor burden and enhance the response to immunotherapy in pancreatic cancer models.[27] Navarixin has demonstrated the ability to inhibit tumor growth in preclinical models of colorectal cancer and melanoma.[13]

The logical progression of a drug discovery campaign for a CXCR2 antagonist, from initial concept to a potential clinical candidate, is depicted below.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist PMID: 17496166 | MCE [medchemexpress.cn]

- 4. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ladarixin, a dual CXCR1/2 inhibitor, attenuates experimental melanomas harboring different molecular defects by affecting malignant cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Researchers Report SX-682 Could Enhance Multiple Forms of T Cell-Based Immunotherapies in Solid Tumors - Syntrix Pharmaceuticals [syntrixbio.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 12. eubopen.org [eubopen.org]

- 13. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

- 16. Evaluation of potent and selective small-molecule antagonists for the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 18. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]

- 19. dompe.com [dompe.com]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. tools.thermofisher.com [tools.thermofisher.com]

- 22. Chemotaxis Assays, Determination of Neutrophils Migration [bio-protocol.org]

- 23. criver.com [criver.com]

- 24. static.igem.org [static.igem.org]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. CXCR1/2 dual-inhibitor ladarixin reduces tumour burden and promotes immunotherapy response in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Inhibition of MDSC trafficking with SX-682, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 29. jitc.bmj.com [jitc.bmj.com]

- 30. Inhibition of MDSC Trafficking with SX-682, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. | BioWorld [bioworld.com]

"CXCR2 antagonist 7 chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies for the potent C-X-C Motif Chemokine Receptor 2 (CXCR2) antagonist, commonly referred to as CXCR2 antagonist 7 or compound 19. This document is intended to serve as a core resource for researchers in medicinal chemistry, pharmacology, and drug development focused on inflammatory diseases and immuno-oncology.

Chemical Structure and Physicochemical Properties

This compound is a potent small molecule inhibitor of the CXCR2 receptor. Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(4-(azetidin-1-yl)-2-methoxyphenyl)-3-(2,6-difluorophenyl)thiourea | N/A |

| Molecular Formula | C₁₄H₁₄F₂N₆OS | [1][2] |

| Molecular Weight | 352.36 g/mol | [1][2] |

| Appearance | Solid | [1] |

| MedChemExpress Cat. No. | HY-144784 | [3][4] |

| Synonyms | Compound 19 | [3][4] |

Note: The IUPAC name is inferred from the likely chemical structure based on related compounds and has not been explicitly stated in the searched literature.

Biological Activity

This compound demonstrates high-affinity binding to the CXCR2 receptor and effectively inhibits downstream signaling pathways, such as calcium mobilization.

Table 2: In Vitro Biological Activity of this compound

| Assay | IC₅₀ | Reference |

| CXCR2 Binding Affinity | 0.044 µM (44 nM) | [1][3][4][5] |

| Calcium Mobilization | 0.66 µM (660 nM) | [1][3][4][5] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the key assays used to characterize this compound. These protocols are based on standard practices in the field for assessing CXCR2 antagonism.

Synthesis of this compound (Compound 19)

The definitive synthesis protocol for this compound is detailed in the primary literature, specifically in the 2022 publication in the European Journal of Medicinal Chemistry by Van Hoof et al. Researchers should refer to this publication for precise, step-by-step instructions. A generalized workflow for the synthesis of similar thiourea-based CXCR2 antagonists is presented below.

Caption: Generalized synthetic workflow for thiourea-based CXCR2 antagonists.

CXCR2 Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound for the CXCR2 receptor by measuring the displacement of a radiolabeled ligand.

Caption: Workflow for a competitive radioligand binding assay for CXCR2.

Detailed Methodology:

-

Membrane Preparation : Cell membranes are prepared from HEK293 cells stably expressing the human CXCR2 receptor. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]

-

Assay Buffer : A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% BSA.

-

Competition Assay : In a 96-well plate, incubate the cell membranes (e.g., 5-10 µg of protein per well) with a constant concentration of [¹²⁵I]-IL-8 (e.g., 0.1 nM) and a range of concentrations of this compound.

-

Incubation : The reaction mixture is incubated for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation.

-

Filtration : The incubation is terminated by rapid filtration through a PEI-pre-soaked glass fiber filter plate using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[6]

-

Quantification : The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis : Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled CXCR2 ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.[6]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CXCR2 agonist.

Caption: Workflow for a calcium mobilization assay to assess CXCR2 antagonism.

Detailed Methodology:

-

Cell Culture : Culture a suitable cell line endogenously or recombinantly expressing the CXCR2 receptor (e.g., human neutrophils, CHO-K1 cells) to an appropriate density.

-

Dye Loading : Resuspend the cells in a suitable buffer (e.g., HBSS with 20 mM HEPES) and load with a calcium-sensitive dye (e.g., Fluo-8 AM) for a specified time at 37°C. Probenecid may be included to prevent dye leakage.

-

Antagonist Pre-incubation : Plate the dye-loaded cells into a 96- or 384-well plate and pre-incubate with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation and Signal Reading : Place the plate into a fluorescent plate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken, followed by the addition of a CXCR2 agonist (e.g., CXCL8) to all wells. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

-

Data Analysis : The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

CXCR2 Signaling Pathway

CXCR2 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[1] Ligand binding to CXCR2 initiates a cascade of intracellular signaling events that are crucial for neutrophil chemotaxis and activation.

Caption: Simplified CXCR2 signaling pathway upon ligand binding.

Upon binding of its cognate chemokines, such as CXCL8, CXCR2 undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Concurrently, the Gβγ subunits can also activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Ras/MAPK cascade is also engaged, collectively leading to downstream cellular responses including chemotaxis, degranulation, and transcriptional changes.[3]

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Therapeutic Potential of CXCR2 Antagonists in Inflammatory Disease: A Technical Guide

Executive Summary: The C-X-C motif chemokine receptor 2 (CXCR2) is a critical mediator of neutrophil recruitment and activation at sites of inflammation. Its role in the pathogenesis of numerous neutrophil-driven inflammatory diseases has made it a key therapeutic target. CXCR2 antagonists, by blocking the interaction of the receptor with its cognate chemokines (e.g., CXCL8/IL-8), offer a targeted approach to mitigating the excessive neutrophil infiltration and subsequent tissue damage that characterize conditions such as Chronic Obstructive Pulmonary Disease (COPD), severe asthma, and Cystic Fibrosis (CF). This document provides a technical overview of the CXCR2 signaling pathway, the mechanism of action of its antagonists, a summary of key clinical trial data across various inflammatory diseases, and a detailed description of the experimental protocols used to evaluate these compounds.

The Role of CXCR2 in Inflammation

Inflammation is a fundamental protective response, but its dysregulation can lead to chronic disease and tissue damage. Neutrophils are the most abundant leukocytes in human circulation and are the first responders to sites of injury or infection[1]. Their recruitment is tightly controlled by a class of signaling proteins called chemokines.

CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, but also found on other cells like monocytes and endothelial cells[2]. It plays a pivotal role in mediating the chemotactic response to a specific subgroup of CXC chemokines characterized by a glutamate-leucine-arginine (ELR) motif, most notably CXCL8 (Interleukin-8)[2][3]. The binding of these chemokines to CXCR2 initiates a signaling cascade that leads to neutrophil adhesion to the endothelium, migration into tissues, and activation, including the release of reactive oxygen species (ROS) and proteolytic enzymes[3][4].

In many chronic inflammatory diseases, this process becomes pathological. An overabundance of CXCR2 ligands in tissues leads to excessive and persistent neutrophil accumulation, contributing directly to the pathophysiology of diseases like COPD, ARDS, and severe asthma[3][5]. Therefore, antagonizing the CXCR2 receptor is a promising therapeutic strategy to interrupt this cycle of inflammation and prevent neutrophil-mediated tissue injury[2][6].

The CXCR2 Signaling Pathway and Mechanism of Antagonism

Upon binding of an ELR-positive chemokine like CXCL8, CXCR2 undergoes a conformational change, activating its associated heterotrimeric G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then trigger multiple downstream intracellular signaling pathways[2][7]. Key pathways include:

-

Phospholipase C (PLC): Leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an influx of intracellular calcium and activation of Protein Kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K): Activates downstream effectors like Akt, which is crucial for cell survival and migration.

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): Plays a central role in regulating inflammatory responses.

Collectively, the activation of these pathways results in the upregulation of integrins on the neutrophil surface and profound reorganization of the actin cytoskeleton, which are essential for cell adhesion and directed migration (chemotaxis)[7][8].

CXCR2 antagonists are small molecules designed to inhibit this process. They function by binding to the CXCR2 receptor, preventing the binding of its natural chemokine ligands[8]. This blockade can be competitive or non-competitive (allosteric), but the end result is the prevention of receptor activation and the inhibition of the downstream signaling required for neutrophil migration and activation[3][8][9].

References

- 1. Mouse Models and Tools for the in vivo Study of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 4. criver.com [criver.com]

- 5. criver.com [criver.com]

- 6. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are CXCR2 antagonists and how do they work? [synapse.patsnap.com]

- 9. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]

A Deep Dive into CXCR2 Antagonism: Orthosteric vs. Allosteric Binding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The C-X-C motif chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a multitude of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and various cancers.[1][2][3][4] Its role in mediating neutrophil recruitment and activation places it at the heart of the inflammatory cascade.[5] Consequently, the development of CXCR2 antagonists has been a significant focus of pharmaceutical research. These antagonists can be broadly categorized into two distinct classes based on their binding mechanism: orthosteric and allosteric. This technical guide provides a comprehensive overview of these two modes of antagonism, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols for their characterization, and visualizing the core concepts through signaling and workflow diagrams.

The CXCR2 Receptor and Its Ligands

CXCR2 is a class A G-protein coupled receptor (GPCR) that is activated by several ELR+ CXC chemokines, most notably CXCL8 (interleukin-8) in humans.[6] Upon chemokine binding to the extracellular orthosteric site, CXCR2 undergoes a conformational change, leading to the activation of intracellular signaling pathways predominantly through Gαi proteins.[5] This triggers a cascade of downstream events, including calcium mobilization, activation of the PI3K/Akt and MAPK pathways, and ultimately, cellular responses like chemotaxis and degranulation.[5]

Orthosteric vs. Allosteric Antagonism: A Fundamental Dichotomy

The distinction between orthosteric and allosteric binding lies in the location of the antagonist's interaction with the receptor.

Orthosteric antagonists bind to the same site as the endogenous ligand (the orthosteric site). They directly compete with the natural chemokines for binding to CXCR2, thereby preventing receptor activation. This mode of antagonism is often achieved through modified chemokines or blocking antibodies that physically obstruct the ligand-binding pocket.

Allosteric antagonists , in contrast, bind to a topographically distinct site on the receptor, known as an allosteric site.[1][7] This binding event induces a conformational change in the receptor that indirectly prevents the binding or signaling of the endogenous ligand. Many small-molecule CXCR2 inhibitors function as allosteric modulators, often binding within the transmembrane domains of the receptor.[8]

Quantitative Comparison of CXCR2 Antagonists

The following table summarizes key quantitative data for representative orthosteric and allosteric CXCR2 antagonists, providing a comparative view of their binding affinities and functional potencies.

| Antagonist | Binding Mode | Target | Assay Type | Quantitative Value | Reference |

| CXCL8(3-74)K11R/G31P | Orthosteric | CXCR1/CXCR2 | Not Specified | Not Specified | [9] |

| Navarixin (SCH-527123) | Allosteric | CXCR1/CXCR2 | Radioligand Binding (Kd) | 0.049 nM (CXCR2), 3.9 nM (CXCR1) | [10] |

| Functional Assay (IC50) | 2.6 nM (CXCR2), 36 nM (CXCR1) | [11] | |||

| AZD5069 | Allosteric | CXCR2 | Radioligand Binding (pIC50) | 9.1 | [12] |

| Chemotaxis Assay (pA2) | ~9.6 | [12][13] | |||

| SB225002 | Allosteric | CXCR2 | Radioligand Binding (IC50) | 22 nM | [6][14][15] |

| Calcium Mobilization (IC50) | 8-10 nM | [15] | |||

| Repertaxin | Allosteric | CXCR1/CXCR2 | Functional Assay (IC50) | 100 nM (CXCR2), 1 nM (CXCR1) | [16][17] |

| PMN Migration (IC50) | 400 nM (CXCR2), 1 nM (CXCR1) | [18][19] |

Key Experimental Protocols for Characterizing CXCR2 Antagonists

The characterization of CXCR2 antagonists relies on a suite of in vitro assays to determine their binding properties and functional effects. Detailed methodologies for two key experiments are provided below.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Kd or Ki) of a test compound for CXCR2. It typically involves the use of a radiolabeled ligand that binds to the receptor.

Objective: To quantify the affinity of an antagonist for CXCR2.

Materials:

-

HEK293 cells stably expressing human CXCR2.

-

Cell membrane preparation from the above cells.

-

Radioligand (e.g., [¹²⁵I]-CXCL8).

-

Test antagonist at various concentrations.

-

Binding buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4, with 0.01% human serum albumin).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Culture and harvest HEK293-CXCR2 cells. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

-

Competition Binding: Add increasing concentrations of the test antagonist to the wells.

-

Radioligand Addition: Add a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-CXCL8) to all wells. For determining non-specific binding, add a saturating concentration of an unlabeled ligand to a set of control wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value.

Chemotaxis Assay

This functional assay measures the ability of an antagonist to inhibit the directional migration of cells, typically neutrophils, towards a chemoattractant.

Objective: To assess the functional potency of a CXCR2 antagonist in inhibiting cell migration.

Materials:

-

Isolated human neutrophils or a cell line expressing CXCR2 (e.g., HL-60 cells).

-

Chemoattractant (e.g., CXCL8).

-

Test antagonist at various concentrations.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell plate).

-

Assay buffer (e.g., RPMI 1640 with 2% FBS).[20]

-

Cell counting method (e.g., hemocytometer or automated cell counter).

Protocol:

-

Cell Preparation: Isolate human neutrophils from fresh blood or culture and prepare a suspension of CXCR2-expressing cells.

-

Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the test antagonist for a defined period (e.g., 90 minutes).[20]

-

Chamber Setup: Place the chemoattractant in the lower wells of the chemotaxis chamber. Place the porous membrane on top.

-

Cell Seeding: Add the pre-incubated cell suspension to the upper wells of the chamber.

-

Incubation: Incubate the chamber at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 30-90 minutes).[20]

-

Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the cells that have migrated to the lower surface of the membrane or into the lower chamber.

-

Data Analysis: Plot the number of migrated cells against the log concentration of the antagonist to determine the IC50 value for the inhibition of chemotaxis.

Visualizing CXCR2 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CXCR2 signaling pathway and a typical experimental workflow for antagonist characterization.

CXCR2 Signaling Pathway

Caption: CXCR2 signaling cascade and points of intervention for orthosteric and allosteric antagonists.

Experimental Workflow for Antagonist Characterization

Caption: A generalized workflow for the in vitro characterization of novel CXCR2 antagonists.

Conclusion

The distinction between orthosteric and allosteric antagonism of CXCR2 is crucial for the rational design and development of novel therapeutics. While orthosteric antagonists directly compete with endogenous ligands, the more prevalent small-molecule allosteric antagonists offer a nuanced approach to receptor modulation. A thorough understanding of their binding kinetics, functional effects, and the signaling pathways they modulate is paramount for advancing these promising drug candidates into the clinic. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of CXCR2 antagonism.

References

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators [frontiersin.org]

- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 5. Frontiers | The CXCR1/CXCR2 Inhibitor Reparixin Alters the Development of Myelofibrosis in the Gata1low Mice [frontiersin.org]

- 6. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: Prevention of reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A common intracellular allosteric binding site for antagonists of the CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The combined CXCR1/CXCR2 antagonist CXCL8(3-74)K11R/G31P blocks neutrophil infiltration, pyrexia, and pulmonary vascular pathology in endotoxemic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. CXCR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 18. selleckchem.com [selleckchem.com]

- 19. pnas.org [pnas.org]

- 20. SCH 527123 | CAS#:473727-83-2 | Chemsrc [chemsrc.com]

Unraveling the Impact of CXCR2 Antagonist 7 on G-Protein Coupled Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating neutrophil recruitment to sites of inflammation.[1][2] Its involvement in various inflammatory diseases and cancer has made it a significant target for therapeutic intervention.[1][2][3] This technical guide delves into the effects of a specific, yet publicly unidentified, compound referred to as "CXCR2 antagonist 7" on CXCR2 signaling. Due to the absence of publicly available data for a compound with this exact designation, this document will serve as a comprehensive framework, outlining the methodologies and expected outcomes of such an investigation, drawing upon established principles of CXCR2 pharmacology.

Data Presentation: Quantitative Analysis of this compound

A thorough characterization of a novel CXCR2 antagonist requires quantitative assessment of its interaction with the receptor and its functional consequences. The following tables provide a template for presenting such data.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Assay Type | Species | Cell Line/System | Ligand | Value (nM) |

| Binding Affinity (Ki) | Radioligand Competition Binding | Human | HEK293-CXCR2 membranes | [¹²⁵I]-CXCL8 | Data for Antagonist 7 |

| Functional Potency (IC₅₀) | Calcium Mobilization | Human | CHO-K1/CXCR2 | CXCL8 | Data for Antagonist 7 |

| GTPγS Binding | Human | HEK293-CXCR2 membranes | CXCL8 | Data for Antagonist 7 | |

| β-Arrestin Recruitment | Human | U2OS-CXCR2 | CXCL8 | Data for Antagonist 7 | |

| Chemotaxis | Human | Primary Neutrophils | CXCL8 | Data for Antagonist 7 | |

| Efficacy (% Inhibition) | Calcium Mobilization | Human | CHO-K1/CXCR2 | CXCL8 | Data for Antagonist 7 |

Note: The values in this table are placeholders and would need to be determined experimentally for "this compound".

Core Signaling Pathways of CXCR2

CXCR2 activation by its cognate chemokines, such as CXCL8, initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gαi family.[4] The dissociation of the Gαi and Gβγ subunits triggers multiple downstream effector pathways.

References

- 1. Systematic assessment of chemokine ligand bias at the human chemokine receptor CXCR2 indicates G protein bias over β-arrestin recruitment and receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 3. CXCR7/CXCR4 Heterodimer Constitutively Recruits β-Arrestin to Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemokine receptors CXCR1 and CXCR2 couple to distinct G protein-coupled receptor kinases to mediate and regulate leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of CXCR2 Antagonist 7 (SX-517): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of CXCR2 antagonist 7, also known as SX-517, a potent noncompetitive antagonist of both CXCR1 and CXCR2. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation

The in vitro activity of this compound (SX-517) has been characterized through several key functional assays. The following table summarizes the quantitative data obtained in these evaluations.

| Assay Type | Ligand/Stimulus | Cell System | Parameter | Value | Reference |

| Calcium Mobilization | CXCL1 | Human Polymorphonuclear Neutrophils (hPMNs) | IC50 | 38 nM | [1] |

| Calcium Mobilization | CXCL8 | Human Polymorphonuclear Neutrophils (hPMNs) | IC50 | 36 nM | [1] |

| Calcium Mobilization | CXCL8 | HEK293 cells expressing human CXCR2 | IC50 | 210 nM | [1] |

| Calcium Mobilization | CXCL8 | HEK293 cells expressing human CXCR1 | IC50 | 880 nM | [1] |

| [³⁵S]GTPγS Binding | CXCL8 (10 nM) | Membranes from HEK293 cells expressing human CXCR2 | IC50 | 60 ± 7 nM | [1] |

Key Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by chemokine activation of CXCR2.

Materials:

-

Human Polymorphonuclear Neutrophils (hPMNs) or HEK293 cells stably expressing human CXCR2.

-

CXCL1 or CXCL8 (human recombinant).

-

This compound (SX-517).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fetal Bovine Serum (FBS).

-

Pluronic F-127.

-

96-well black, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader.

Procedure:

-

Cell Preparation:

-

For hPMNs: Isolate from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in HBSS.

-

For HEK293-CXCR2 cells: Culture cells to confluency, harvest using non-enzymatic cell dissociation solution, and resuspend in HBSS.

-

-

Dye Loading: Incubate the cells with the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 45-60 minutes at 37°C in the dark.

-

Washing: Centrifuge the dye-loaded cells and wash twice with HBSS to remove extracellular dye.

-

Cell Plating: Resuspend the cells in HBSS and plate them into the 96-well microplate.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a pre-determined concentration of CXCL1 or CXCL8 (typically EC₈₀) to all wells simultaneously using the instrument's automated injection system.

-

Data Acquisition: Continuously record the fluorescence intensity before and after agonist addition. The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage inhibition of the agonist-induced calcium response against the antagonist concentration and fitting the data to a four-parameter logistic equation.

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.

Materials:

-

Membranes prepared from HEK293 cells stably expressing human CXCR2.

-

CXCL8 (human recombinant).

-

This compound (SX-517).

-

[³⁵S]GTPγS (radiolabeled).

-

GDP (Guanosine diphosphate).

-

Assay Buffer: Typically contains HEPES, NaCl, and MgCl₂.

-

Scintillation cocktail.

-

Glass fiber filter mats.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293-CXCR2 cells in a hypotonic buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membranes in the assay buffer.

-

Reaction Setup: In a 96-well plate, combine the cell membranes, varying concentrations of this compound, a fixed concentration of CXCL8 (agonist), and GDP.

-

Incubation: Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow the antagonist to bind to the receptor.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the reaction mixture for a specific time (e.g., 60 minutes) at 30°C.

-

Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Measurement: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled GTPγS) from the total binding. Determine the IC₅₀ of this compound by plotting the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration.

Mandatory Visualizations

CXCR2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated upon the activation of the CXCR2 receptor by its chemokine ligands, and the point of inhibition by an antagonist.

Caption: CXCR2 signaling cascade and antagonist inhibition point.

Experimental Workflow for In Vitro Evaluation

The logical flow of experiments for the in vitro characterization of a CXCR2 antagonist is depicted below.

Caption: Workflow for in vitro characterization of Antagonist 7.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of CXCR2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, neutrophil recruitment, and angiogenesis.[1][2][3] Its involvement in various inflammatory diseases, autoimmune disorders, and cancer has made it a significant target for therapeutic intervention.[3][4][5] This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy of CXCR2 antagonists, with a focus on a compound referred to herein as "CXCR2 antagonist 7." The primary assay detailed is the calcium mobilization assay, a robust method for determining the functional antagonism of CXCR2. Additionally, protocols for chemotaxis and cell proliferation assays are provided to assess the broader biological impact of CXCR2 inhibition.

CXCR2 Signaling Pathway

Upon binding of its cognate chemokines, such as CXCL1, CXCL2, and CXCL8 (IL-8), CXCR2 undergoes a conformational change, activating intracellular signaling cascades.[3][6] The receptor is primarily coupled to the inhibitory Gαi subunit of heterotrimeric G proteins.[7] Activation leads to the dissociation of the Gαi and Gβγ subunits, which in turn trigger multiple downstream effector pathways, including the phospholipase C (PLC)/protein kinase C (PKC) pathway leading to calcium mobilization, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK)/Erk pathway.[6] These pathways collectively regulate cell migration, proliferation, and survival.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a CXCR2 antagonist to inhibit the transient increase in intracellular calcium concentration induced by a CXCR2 agonist.[8][9][10]

a. Materials and Reagents:

-

Cells: Human embryonic kidney 293 (HEK293) cells stably expressing human CXCR2, or a human glioblastoma cell line (e.g., U87) overexpressing CXCR2.[3][11]

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for maintaining stable cell lines.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

CXCR2 Agonist: Recombinant human CXCL8 (IL-8) or another potent CXCR2 agonist.

-

This compound: Stock solution in DMSO.

-

Calcium-sensitive dye: Fluo-4 AM or an equivalent calcium indicator.

-

Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).[9][10]

b. Experimental Workflow:

c. Detailed Protocol:

-

Cell Seeding: Seed CXCR2-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM in assay buffer. Aspirate the culture medium from the wells and add 50 µL of the loading buffer to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C in the dark.

-

Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

-

Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

Agonist Addition and Fluorescence Reading: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add a pre-determined concentration of CXCL8 (typically the EC₈₀ concentration) to all wells simultaneously using the instrument's integrated pipettor. Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

Data Analysis: The change in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration. The inhibitory effect of the antagonist is calculated as a percentage of the response seen with the agonist alone. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chemotaxis Assay

This assay assesses the ability of a CXCR2 antagonist to block the migration of cells towards a chemokine gradient.

a. Materials and Reagents:

-

Cells: Human neutrophils isolated from peripheral blood or a cell line expressing CXCR2 (e.g., HL-60 differentiated to a neutrophil-like phenotype).

-

Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).

-

Chemoattractant: Recombinant human CXCL8.

-

This compound: Stock solution in DMSO.

-

Assay Plates: 96-well chemotaxis plates with a polycarbonate membrane (e.g., 5 or 8 µm pore size).

-

Detection Reagent: Calcein-AM or another cell viability dye.

b. Protocol:

-

Cell Preparation: Resuspend cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL. Incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Assay Setup: Add assay medium containing CXCL8 (chemoattractant) to the lower wells of the chemotaxis plate. Place the membrane on top of the lower wells.

-

Cell Addition: Add the pre-treated cell suspension to the upper wells of the membrane.

-

Incubation: Incubate the plate for 1-3 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

Quantification: Discard the non-migrated cells from the upper chamber. Quantify the migrated cells in the lower chamber by lysing the cells and measuring fluorescence after staining with a dye like Calcein-AM.

-

Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration relative to the vehicle control. Determine the IC₅₀ value.

Cell Proliferation Assay

This assay evaluates the effect of a CXCR2 antagonist on the proliferation of cancer cells that express CXCR2.

a. Materials and Reagents:

-

Cells: A cancer cell line known to express functional CXCR2 (e.g., melanoma, breast cancer, or prostate cancer cell lines).[4][12]

-

Culture Medium: Appropriate growth medium for the chosen cell line.

-

This compound: Stock solution in DMSO.

-

Proliferation Reagent: MTS, XTT, or a similar colorimetric or fluorometric reagent for assessing cell viability.

-

Plates: 96-well tissue culture plates.

b. Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a low density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Quantification: Add the proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each antagonist concentration relative to the vehicle control. Determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation

The quantitative data obtained from these assays should be summarized for clear comparison.

| Assay Type | Antagonist | Cell Line | Agonist (Concentration) | IC₅₀ (nM) | % Inhibition (at a given concentration) |

| Calcium Mobilization | This compound | HEK293-CXCR2 | CXCL8 (EC₈₀) | To be determined | To be determined |

| Calcium Mobilization | Navarixin (Control) | HEK293-CXCR2 | CXCL8 (EC₈₀) | 4.9[3] | - |

| Chemotaxis | This compound | Human Neutrophils | CXCL8 | To be determined | To be determined |

| Chemotaxis | RIST4721 (Control) | Mouse Neutrophils | KC | Potent, dose-dependent | - |

| Cell Proliferation | This compound | A375SM Melanoma | - | To be determined | To be determined |

| Cell Proliferation | SCH-479833 (Control) | A375SM Melanoma | - | - | Significant inhibition[4] |

Note: The IC₅₀ values for control compounds are provided as examples from the literature and may vary depending on the specific experimental conditions.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of novel CXCR2 antagonists like "this compound." By employing a combination of functional assays, researchers can effectively determine the potency and biological activity of these compounds, facilitating their development as potential therapeutics for a range of diseases. It is recommended to use well-characterized reference antagonists as controls to ensure the validity and reproducibility of the results.

References

- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 2. What are the new molecules for CXCR2 antagonists? [synapse.patsnap.com]

- 3. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 [mdpi.com]

- 4. Small-Molecule Antagonists for CXCR2 and CXCR1 Inhibit Human Melanoma Growth by Decreasing Tumor Cell Proliferation, Survival, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemokine receptor CXCR2 activates distinct pathways for chemotaxis and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Frontiers | CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer [frontiersin.org]

"protocol for in vivo administration of CXCR2 antagonist 7 in mice"

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.